![molecular formula C9H13N3O4S B11925701 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime](/img/structure/B11925701.png)
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime involves several steps. One common method includes the reaction of 4-hydroxybenzamidoxime with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfamoyloxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime is utilized in various scientific research applications:
Proteomics Research: It serves as a biochemical tool in studies involving protein expression and interaction.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
Medicinal Chemistry: Researchers explore its potential therapeutic applications, particularly in cardiovascular research due to its effects on nitric oxide pathways.
Wirkmechanismus
The mechanism of action of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime involves its conversion to nitric oxide through enzymatic pathways. This process impacts cardiovascular function by promoting vasodilation and reducing arterial pressure. The compound targets enzymes that catalyze the conversion of amidoximes and oximes to nitric oxide, thereby influencing biochemical pathways related to cardiovascular health.
Vergleich Mit ähnlichen Verbindungen
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime can be compared with other similar compounds such as:
- 4-(N,N-Dimethylsulfamoyloxy)benzamidine
- 4-(N,N-Dimethylsulfamoyloxy)benzylamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific biochemical properties and its role in nitric oxide pathways .
Eigenschaften
Molekularformel |
C9H13N3O4S |
---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
[4-[(E)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N\O)/N |
Kanonische SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.